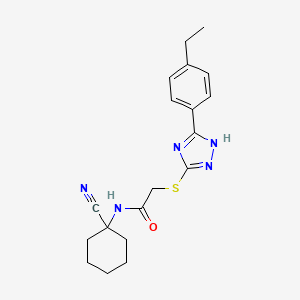
N-(2,5-二甲氧基苄基)-6-(3,4,5-三甲基-1H-吡唑-1-基)烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
胃H+/K(+)-ATPase抑制
N-(2,5-二甲氧基苄基)-6-(3,4,5-三甲基-1H-吡唑-1-基)烟酰胺及其衍生物已被探索作为胃H+/K(+)-ATPase的抑制剂。这种机制对于治疗与酸相关的胃肠道疾病至关重要。一项研究发现,该化合物的某些衍生物,例如2-[(2,4-二甲氧基苄基)亚磺酰基]-N-(4-吡啶基)烟酰胺,在体外和体内均表现出有效的抑制活性,相当于典型H+/K(+)-ATPase抑制剂奥美拉唑(Terauchi et al., 1997)。
抗氧化和抗高血糖活性
含有N-(2,5-二甲氧基苄基)-6-(3,4,5-三甲基-1H-吡唑-1-基)烟酰胺结构的化合物已被合成并评估其抗氧化和抗高血糖特性。一些衍生物显示出有希望的DPPH自由基清除活性,并且体内葡萄糖浓度显着降低,表明在管理氧化应激和高血糖方面具有潜在的治疗应用(Kenchappa et al., 2017)。
细胞毒性和碳酸酐酶抑制活性
该化合物的衍生物已被研究其对肿瘤和非肿瘤细胞系的细胞毒活性,以及对碳酸酐酶同工酶的抑制作用。某些三甲氧基衍生物在细胞毒性测定中显示出选择性,表明作为癌症治疗的先导分子的潜力。此外,与参考化合物乙酰唑胺相比,这些化合物表现出优异的碳酸酐酶抑制活性,突出了它们在肿瘤学和酶抑制研究中的潜力(Kucukoglu et al., 2016)。
共晶体中的结构和能量分析
涉及N-(2,5-二甲氧基苄基)-6-(3,4,5-三甲基-1H-吡唑-1-基)烟酰胺衍生物的研究也集中在它们在共晶体中的结构和能量分析上。这项研究对于理解药物分子的分子相互作用和稳定性至关重要,这会影响药物设计和开发(Jarzembska et al., 2017)。
合成和生物活性
N-(2,5-二甲氧基苄基)-6-(3,4,5-三甲基-1H-吡唑-1-基)烟酰胺所属的一类新型N-取代苯基-2-吡唑基烟酰胺的合成和生物活性已被广泛研究。这些化合物显示出显着的杀虫和杀菌活性,有助于农业病虫害防治研究(Shang et al., 2019)。
属性
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-13-14(2)24-25(15(13)3)20-9-6-16(11-22-20)21(26)23-12-17-10-18(27-4)7-8-19(17)28-5/h6-11H,12H2,1-5H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRHPGVINVOITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=C(C=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2803386.png)

![1-(4-methylpiperazin-1-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2803389.png)
![3-(4-chlorophenyl)-4-methyl-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2803390.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2803391.png)
![2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}-3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazole](/img/structure/B2803395.png)
![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2803396.png)

![2-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2803398.png)
![2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2803399.png)
![2-(4-chlorophenoxy)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2803401.png)

